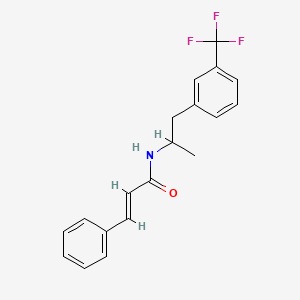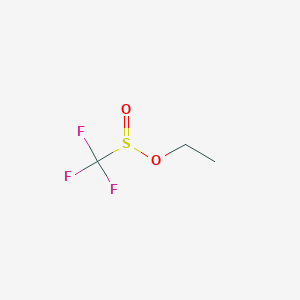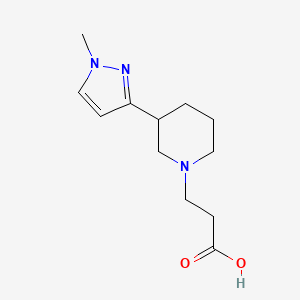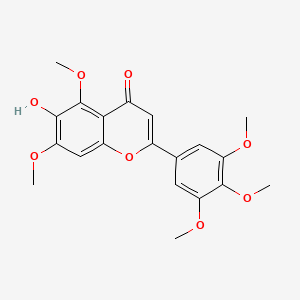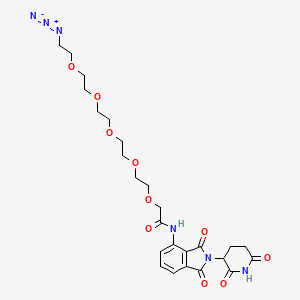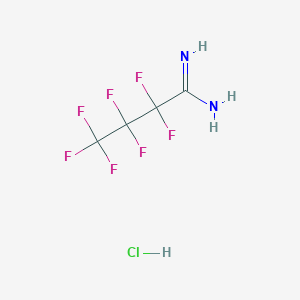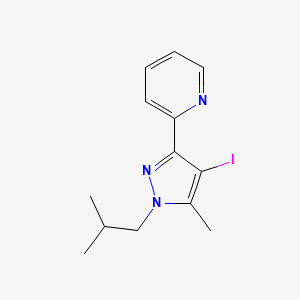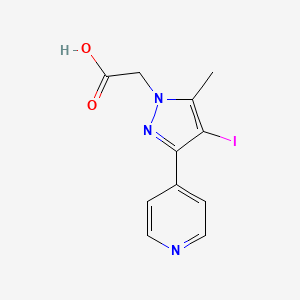
N-(3-Fluorophenyl)benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Fluorophenyl)benzamidine: is an organic compound that belongs to the class of amidines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which is bonded to the benzamidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorophenyl)benzamidine typically involves the reaction of 3-fluoroaniline with benzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Fluorophenyl)benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products:
Oxidation: Formation of fluorinated benzamidine oxides.
Reduction: Formation of fluorinated benzylamines.
Substitution: Formation of various substituted benzamidines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: N-(3-Fluorophenyl)benzamidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain proteases, making it a candidate for drug development .
Medicine: this compound derivatives are explored for their potential therapeutic applications. They are investigated for their antiviral, antibacterial, and antifungal properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of N-(3-Fluorophenyl)benzamidine involves its interaction with specific molecular targets. It acts as a reversible competitive inhibitor of proteases, binding to the active site of the enzyme and preventing substrate access . This inhibition is crucial for its potential therapeutic effects, particularly in the treatment of diseases involving protease activity.
Comparaison Avec Des Composés Similaires
Benzamidine: The simplest aryl amidine, used as a protease inhibitor.
N-Chloro-N’-(p-fluorophenyl)-benzamidine:
Uniqueness: N-(3-Fluorophenyl)benzamidine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This fluorine substitution enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
21719-87-9 |
|---|---|
Formule moléculaire |
C13H11FN2 |
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
N'-(3-fluorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C13H11FN2/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9H,(H2,15,16) |
Clé InChI |
CKQSHOMBSPIFQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


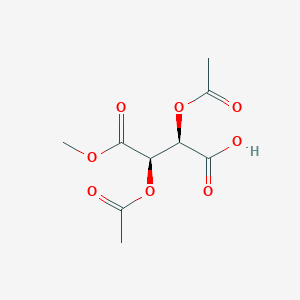
![4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid](/img/structure/B13426119.png)
